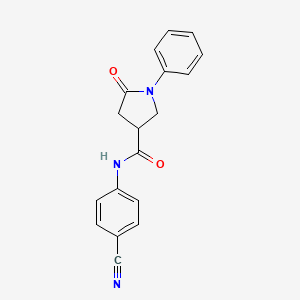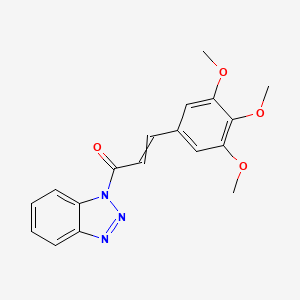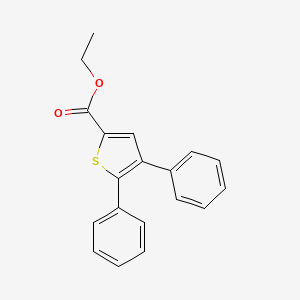
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride is a complex organometallic compound. It consists of a pentamethylcyclopentane ligand coordinated to a rhodium ion, with tetrachloride acting as counterions. This compound is notable for its catalytic properties and is used in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a rhodium precursor, such as rhodium trichloride. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a reducing agent to facilitate the formation of the rhodium(2+) complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to isolate the desired compound .
化学反应分析
Types of Reactions
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or to metallic rhodium.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
科学研究应用
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride has several scientific research applications:
Material Science: The compound is used in the preparation of advanced materials, such as metal-organic frameworks and nanomaterials.
Medicinal Chemistry: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industrial Processes: It is employed in various industrial processes, including the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which 1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride exerts its effects involves the coordination of the rhodium ion to the pentamethylcyclopentane ligand. This coordination facilitates various catalytic processes by providing a stable environment for the activation of substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of rhodium-substrate intermediates that undergo subsequent transformations to yield the desired products .
相似化合物的比较
Similar Compounds
Pentamethylcyclopentadienylrhodium(III) chloride dimer: This compound is similar in structure but contains rhodium in a higher oxidation state.
Pentamethylcyclopentadienyliridium(III) chloride dimer: A similar compound with iridium instead of rhodium, used in similar catalytic applications.
Dichloro(p-cymene)ruthenium(II) dimer: Another similar compound with ruthenium, used in catalysis.
Uniqueness
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride is unique due to its specific coordination environment and the stability it provides to the rhodium ion. This stability enhances its catalytic properties and makes it particularly effective in certain reactions, such as C-H activation and hydroformylation .
属性
分子式 |
C20H40Cl4Rh2 |
|---|---|
分子量 |
628.1 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);tetrachloride |
InChI |
InChI=1S/2C10H20.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6-10H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI 键 |
ATONPBANLOSCTK-UHFFFAOYSA-J |
规范 SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide](/img/structure/B12454352.png)


![Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B12454366.png)

![5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B12454371.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B12454389.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)-N~2~-methylglycinamide](/img/structure/B12454408.png)
![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)
![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)

